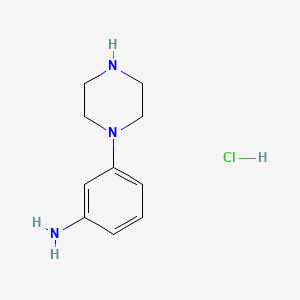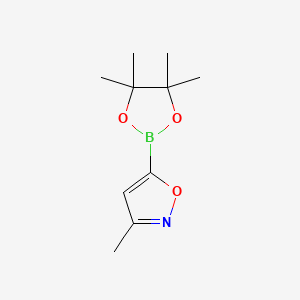
三(三甲基硅氧基)硅乙基三乙氧基硅烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(trimethylsiloxy)silylethyltriethoxysilane is an organosilicon compound with the molecular formula C17H46O6Si5 . It is a liquid substance commonly used as a chemical intermediate in various industrial applications . This compound is known for its unique properties, including its ability to form stable siloxane bonds, making it valuable in the synthesis of silicone-based materials .
科学研究应用
Tris(trimethylsiloxy)silylethyltriethoxysilane has a wide range of applications in scientific research:
作用机制
Target of Action
Tris(trimethylsiloxy)silylethyltriethoxysilane is primarily used as a chemical intermediate . Its primary targets are the molecules it interacts with during chemical reactions. It plays a crucial role in the synthesis of indoles and oxindoles , which are important nitrogen-based heterocycles .
Mode of Action
The compound works through a visible-light-promoted intramolecular reductive cyclization protocol . This process involves the interaction of Tris(trimethylsiloxy)silylethyltriethoxysilane with other molecules under the influence of visible light, leading to the formation of indoles and oxindoles . This method shows tolerance towards a broad spectrum of functional groups, enabling the synthesis of these heterocycles .
Biochemical Pathways
The biochemical pathways affected by Tris(trimethylsiloxy)silylethyltriethoxysilane are those involved in the synthesis of indoles and oxindoles . These compounds are important in various biological processes and are key components of many pharmaceuticals .
Result of Action
The primary result of the action of Tris(trimethylsiloxy)silylethyltriethoxysilane is the synthesis of indoles and oxindoles . These nitrogen-based heterocycles are important in a variety of fields, including pharmaceuticals, where they are often used as building blocks for more complex molecules .
Action Environment
The action of Tris(trimethylsiloxy)silylethyltriethoxysilane is influenced by environmental factors such as light and temperature. The compound’s reactivity is promoted by visible light , which initiates the intramolecular reductive cyclization process . Additionally, the compound is a liquid at room temperature , which can influence its handling and reactivity. Safety data indicates that it can cause eye irritation and should be handled with appropriate protective equipment .
准备方法
Synthetic Routes and Reaction Conditions
Tris(trimethylsiloxy)silylethyltriethoxysilane can be synthesized through the reaction of trimethylsilyl chloride with trichlorosilane in the presence of a base such as lithium . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane groups . The general reaction scheme is as follows:
3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl
Industrial Production Methods
In industrial settings, the production of tris(trimethylsiloxy)silylethyltriethoxysilane involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .
化学反应分析
Types of Reactions
Tris(trimethylsiloxy)silylethyltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, it hydrolyzes to form ethanol and silanol derivatives.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or moisture.
Condensation: Catalysts such as tris(pentafluorophenyl)borane .
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Ethanol and silanol derivatives.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes.
相似化合物的比较
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar applications but different reactivity due to the presence of a hydrosilane group.
Trimethylsilyl chloride: A simpler silane used in various organic synthesis reactions.
Uniqueness
Tris(trimethylsiloxy)silylethyltriethoxysilane is unique due to its combination of ethoxy and trimethylsiloxy groups, which provide both reactivity and stability. This makes it particularly valuable in applications requiring durable and stable siloxane bonds .
属性
IUPAC Name |
triethoxy-[2-tris(trimethylsilyloxy)silylethyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H46O6Si5/c1-13-18-27(19-14-2,20-15-3)16-17-28(21-24(4,5)6,22-25(7,8)9)23-26(10,11)12/h13-17H2,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLHRRQYSNARDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H46O6Si5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid](/img/structure/B594557.png)
